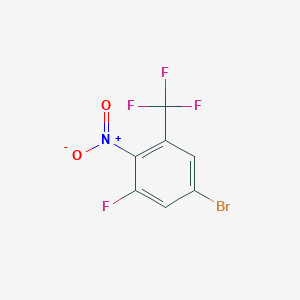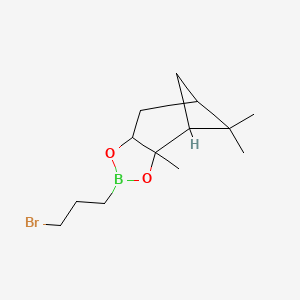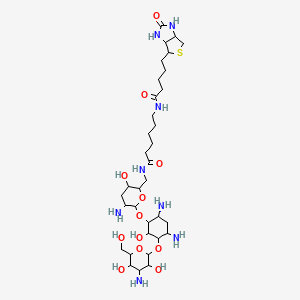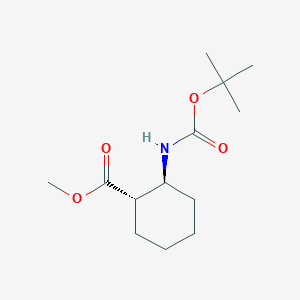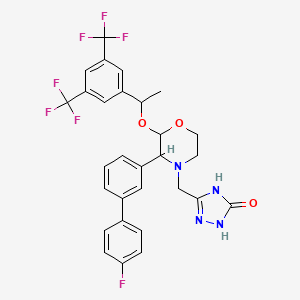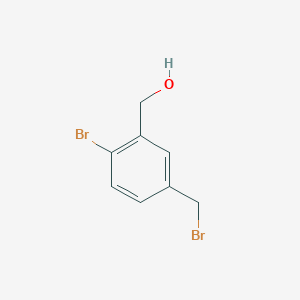
(2-Bromo-5-(bromomethyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-5-(bromomethyl)phenyl)methanol is an organic compound with the molecular formula C8H8Br2O It is a brominated derivative of benzyl alcohol, characterized by the presence of two bromine atoms attached to the benzene ring and the methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-(bromomethyl)phenyl)methanol typically involves the bromination of benzyl alcohol derivatives. One common method is the bromination of 2-methylbenzyl alcohol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques, but on a larger scale. The process would require careful control of reaction parameters, such as temperature, concentration, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-5-(bromomethyl)phenyl)methanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, amines, or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in solvents such as ethanol or water at elevated temperatures.
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl alcohols or ethers.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol or toluene derivatives.
Applications De Recherche Scientifique
(2-Bromo-5-(bromomethyl)phenyl)methanol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in studies of enzyme inhibition and receptor binding due to its structural features.
Mécanisme D'action
The mechanism of action of (2-Bromo-5-(bromomethyl)phenyl)methanol involves its interaction with various molecular targets:
Nucleophilic Substitution: The bromine atoms act as leaving groups, allowing nucleophiles to attack the benzyl carbon.
Oxidation and Reduction: The methanol group undergoes redox reactions, altering the oxidation state of the compound.
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Alcohol: Lacks the bromine atoms, making it less reactive in nucleophilic substitution reactions.
2-Bromo-5-methylbenzyl Alcohol: Similar structure but with a methyl group instead of a bromomethyl group.
5-Bromo-2-methoxybenzyl Alcohol: Contains a methoxy group, altering its reactivity and applications.
Uniqueness
(2-Bromo-5-(bromomethyl)phenyl)methanol is unique due to the presence of two bromine atoms, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C8H8Br2O |
|---|---|
Poids moléculaire |
279.96 g/mol |
Nom IUPAC |
[2-bromo-5-(bromomethyl)phenyl]methanol |
InChI |
InChI=1S/C8H8Br2O/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3,11H,4-5H2 |
Clé InChI |
SIPQSSKOISEYKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CBr)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


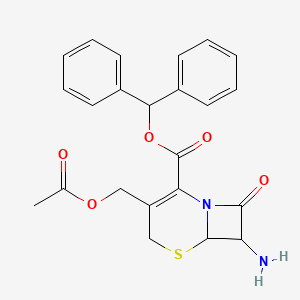
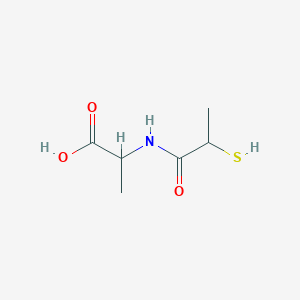
![2-Acetamido-3,4,6-tri-O-acetyl-1-O-[(N-Cbz-aminoethoxy)ethoxy]-2-deoxy-b-D-galactopyranose](/img/structure/B12290001.png)
